molecular formula C9H20O B7769325 1-Nonanol CAS No. 28473-21-4

1-Nonanol

Cat. No.: B7769325
CAS No.: 28473-21-4
M. Wt: 144.25 g/mol
InChI Key: ZWRUINPWMLAQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Research Context of Primary Fatty Alcohols in Chemical Science

Primary fatty alcohols are a class of aliphatic alcohols characterized by a chain of at least six carbon atoms and a terminal hydroxyl group atamanchemicals.comhmdb.carxnfinder.orgfoodb.ca. These compounds are significant in chemical science due to their amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic hydroxyl head. This dual character makes them valuable in applications requiring interaction with both polar and nonpolar substances. Fatty alcohols serve as key intermediates and components in the synthesis of a wide range of chemicals, including surfactants, detergents, emulsifiers, lubricants, and plasticizers ontosight.aifishersci.camedchemexpress.com. Their presence in natural sources, such as plants and microorganisms, also highlights their biological relevance as metabolites and volatile compounds nih.govatamanchemicals.comfoodb.caebi.ac.uk. Nonan-1-ol (B41252), with its nine-carbon chain, fits within the medium-chain fatty alcohol category, contributing to the diverse applications and research interests within this class of compounds.

Historical Perspectives on Nonan-1-ol Research and Discovery

The study of naturally occurring compounds with distinct odors and flavors has historically driven the discovery and investigation of many organic chemicals, including fatty alcohols. Nonan-1-ol has been identified as a component of volatile oils found in various plants, such as orange oil, citronella oil, and lemon oil wikipedia.orgatamanchemicals.comebi.ac.uk. Its presence in foodstuffs like cheese, prickly pears, and bread has also been noted atamanchemicals.comfoodb.ca. While specific detailed historical accounts solely focused on the initial isolation and characterization of Nonan-1-ol are less widely documented, the broader historical context of natural product chemistry and the investigation of volatile plant compounds provides the backdrop for its discovery. Early research in flavor and fragrance chemistry likely played a role in identifying Nonan-1-ol as a distinct compound with a characteristic aroma wikipedia.orgebi.ac.uk. The historical research into related nonadienols, for instance, highlights the early efforts in isolating and synthesizing nine-carbon alcohols from natural sources like violet leaves and cucumbers, starting in the 1930s perfumerflavorist.com. This historical context underscores the long-standing interest in fatty alcohols of this chain length due to their organoleptic properties.

Current Research Frontiers and Emerging Trends for Nonan-1-ol

Contemporary research on Nonan-1-ol extends beyond its traditional uses in flavors and fragrances. Current frontiers include exploring its biological activities and potential applications in diverse fields. One area of emerging interest is the investigation of Nonan-1-ol's antifungal properties. Studies have shown that Nonan-1-ol can inhibit the growth of certain fungi, such as Aspergillus flavus, a common spoilage mold in cereal grains nih.govebi.ac.uk. Research has delved into the mechanisms behind this antifungal activity, suggesting that Nonan-1-ol can affect fungal cell membrane integrity and mitochondrial function ebi.ac.uk. These findings indicate a promising potential for Nonan-1-ol as a bio-preservative to prevent fungal spoilage of postharvest grains ebi.ac.uk.

Furthermore, Nonan-1-ol continues to be relevant in the analysis of volatile compounds in food and beverages. Recent studies on alcoholic beverages like wine have identified Nonan-1-ol as one of the volatile components contributing to their complex aroma profiles researcher.life. This ongoing research into the volatile composition of food products helps in understanding flavor development and quality control.

The use of Nonan-1-ol as a biochemical reagent in life science-related research is also an active area medchemexpress.com. Its well-defined chemical structure and properties make it a useful tool in various experimental procedures. Additionally, research into novel applications, such as its potential encapsulation for environmental remediation purposes, like the removal of phenol (B47542) from aqueous solutions, highlights emerging trends in utilizing Nonan-1-ol's properties in innovative ways ebi.ac.uk.

The table below summarizes some key physical and chemical properties of Nonan-1-ol:

PropertyValueSource
Molecular FormulaC9H20O ontosight.aiwikipedia.orgchemicalbook.comnih.gov
Molecular Weight144.258 g/mol wikipedia.orgchemicalbook.comnih.govfishersci.ca
AppearanceColorless liquid wikipedia.orgchemicalbook.comnih.govatamanchemicals.com
OdorRose-citrus, fruity, floral chemicalbook.comnih.govatamanchemicals.com
Melting Point-8 to -6 °C chemicalbook.com
Boiling Point214-215 °C wikipedia.orgchemicalbook.com
Density0.827 g/mL at 25 °C chemicalbook.com
Solubility in Water0.13-1 g/L at 20-25 °C wikipedia.orgchemicalbook.comatamanchemicals.comfishersci.ca
LogP (octanol-water)3.76 - 4.59 chemicalbook.comnih.govhmdb.ca

Detailed research findings regarding its antifungal activity against Aspergillus flavus spores indicate that Nonan-1-ol at specific concentrations can cause morphological distortion, induce phosphatidylserine (B164497) eversion, and increase membrane permeability of the spores ebi.ac.uk. Transcriptional analysis has shown that Nonan-1-ol treatment impacts genes related to membrane damage, oxidative phosphorylation, DNA replication blockage, and autophagy in A. flavus spores ebi.ac.uk.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRUINPWMLAQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Record name NONANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022008
Record name 1-Nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nonanol appears as colorless liquid with a rose or fruity odor. Floats on water. Freezing point 23 °F. (USCG, 1999), Liquid, Colorless liquid with a floral odor; [Hawley] Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline], Clear colorless liquid; [EPA ChAMP: Hazard Characterization], colourless liquid/rose-citrus odour
Record name NONANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Nonanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Nonanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2912
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nonanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15564
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-Nonanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Nonyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.3 °C, BP: 215 °C at 760 mm Hg; 107.5 °C at 15 mm Hg; 95.6 °C at 7.5 mm Hg, 213.00 to 215.00 °C. @ 760.00 mm Hg
Record name NONANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NONANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Nonanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

165 °F (USCG, 1999), 74 °C, 165 °F
Record name NONANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Nonanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2912
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-NONANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Miscible with alcohol, ether, Soluble in ethanol, ether; very soluble in carbon tetrachloride, In water, 140 mg/L at 25 °C, 0.14 mg/mL at 25 °C, miscible with alcohol, chloroform, ether; insoluble in water, 1 ml in 3 ml 60% alcohol gives clear soln (in ethanol)
Record name 1-NONANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Nonanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Nonyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.827 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8279 at 20 °C/4 °C, 0.824-0.830
Record name NONANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NONANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nonyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.02 [mmHg], 0.3 [mmHg]
Record name 1-Nonanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2912
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nonanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15564
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless to yellowish liquid

CAS No.

143-08-8, 28473-21-4
Record name NONANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonan-1-Ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Nonanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nonanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nonan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK73Q6XMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-NONANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Nonanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

23 °F (USCG, 1999), -5 °C
Record name NONANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NONANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Nonanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Biosynthesis of Nonan 1 Ol in Biological Systems

Natural Abundance and Distribution in Biological Matrices

Nonan-1-ol (B41252) has been detected in a variety of natural contexts, highlighting its role as a volatile organic compound and a component of essential oils.

Nonan-1-ol is synthesized by numerous plant species where it functions as a component of their volatile oils, contributing to their characteristic aromas. nih.govebi.ac.uk

Research has identified Nonan-1-ol as a volatile organic compound emitted by barley (Hordeum vulgare). nih.govpsu.edu It is recognized as a component of the volatile oils of this important cereal crop. nih.gov

The aroma profiles of several fruits are complex mixtures of volatile compounds, and Nonan-1-ol has been identified as a constituent in some of them. It occurs naturally in orange oil and has been detected in the volatile emissions of nectarines. wikipedia.orgguidechem.com While specific studies on kiwi fruit flowers are limited, analyses of kiwifruit have identified a wide array of volatile alcohols, indicating the potential for Nonan-1-ol to be present in the floral volatiles as well. mdpi.comnih.gov

Beyond the specific examples mentioned, Nonan-1-ol is generally recognized as a volatile oil component in the plant kingdom, contributing to the chemical fingerprint of various species. nih.gov

Table 1: Presence of Nonan-1-ol in Plant-Based Volatile Oils

Plant SpeciesCommon NameMatrixReference
Hordeum vulgareBarleyVolatile Oil nih.govpsu.edu
Citrus sinensisOrangeOil wikipedia.orgguidechem.com
Prunus persica var. nucipersicaNectarineFruit Volatiles ucdavis.edunih.gov
Actinidia deliciosaKiwiFruit Volatiles mdpi.comnih.gov

Nonan-1-ol has also been reported in several microbial species. The bacterium Francisella tularensis is known to produce this compound. nih.gov It has also been identified as a volatile metabolite in the fungus Aspergillus flavus, a common contaminant of cereal grains. nih.govmdpi.comresearchgate.net Additionally, Nonan-1-ol is found in Humulus lupulus (hops), where its presence is relevant to the aroma profiles in brewing. nih.govacademicjournals.org

Table 2: Detection of Nonan-1-ol in Microbial Systems

Microbial SpeciesTypeCommon Name/AssociationReference
Francisella tularensisBacteriumCauses tularemia nih.gov
Aspergillus flavusFungusCereal grain mold nih.govresearchgate.net
Humulus lupulusPlant (associated microbes)Hops nih.govacademicjournals.org

The uropygial gland, or preen gland, of birds produces a complex oily secretion that is spread over the feathers. wikipedia.org The chemical composition of this preen oil is diverse and includes a variety of substances such as wax esters, fatty acids, and alcohols. nih.gov Studies on songbird preen oil have identified a range of volatile compounds, including straight-chain alcohols, that may function as chemosignals. nih.gov While not always explicitly identified, the presence of a series of linear alcohols in these secretions suggests that Nonan-1-ol, a nine-carbon straight-chain alcohol, is a likely component of the volatile profile of some avian uropygial gland secretions. nih.govresearchgate.net

Table 3: Class of Compounds in Avian Secretions

Animal GroupSecretion SourceCompound Class IdentifiedRelevance to Nonan-1-olReference
Birds (Songbirds)Uropygial (Preen) GlandLinear AlcoholsNonan-1-ol is a linear C9 alcohol nih.govresearchgate.net

Presence in Food Products

Nonan-1-ol has been identified as a volatile component in a diverse range of food items, where it plays a significant role in their sensory attributes.

Duck: Nonan-1-ol is a recognized volatile compound in duck meat, contributing to its characteristic flavor. Studies have shown that the concentration of nonan-1-ol can be influenced by factors such as the duck's diet and cooking methods. For instance, the cooking process, particularly methods involving high temperatures, can lead to the formation of nonan-1-ol through the thermal degradation of lipids.

Peanut Oil: This widely consumed vegetable oil contains nonan-1-ol, which is formed primarily through the oxidation of fatty acids, particularly oleic acid, during processing and storage. The roasting of peanuts at high temperatures is a key step in the production of aromatic peanut oil and significantly influences the formation of volatile compounds, including nonan-1-ol, which contributes to the oil's nutty and roasted aroma.

Cheese: As a product of microbial fermentation and enzymatic ripening, cheese possesses a complex aroma profile to which nonan-1-ol contributes. It has been identified in various cheese types, including French mountain cheese. The formation of nonan-1-ol in cheese is a result of the metabolic activities of the cheese microbiota during the ripening process, where it can be produced from the breakdown of lipids and amino acids. The concentration and contribution of nonan-1-ol to the final flavor can vary depending on the cheese variety, the microorganisms present, and the ripening conditions.

Food ProductRole of Nonan-1-olFactors Influencing Presence
Cassava Contributes to the overall aroma profile.Variety, processing methods.
Duck Contributes to the characteristic flavor.Diet, cooking temperature and method.
Peanut Oil Contributes to the nutty and roasted aroma.Roasting temperature, fatty acid composition.
Cheese Contributes to the complex aroma profile.Cheese variety, microbial flora, ripening conditions.

Enzymatic and Metabolic Pathways for Nonan-1-ol Formation

The biosynthesis of nonan-1-ol in biological systems is a multifaceted process involving several enzymatic and metabolic pathways.

Biosynthesis via the Ehrlich Pathway and Sugar Metabolism

The Ehrlich pathway is a significant route for the formation of higher alcohols, also known as fusel alcohols, in microorganisms, particularly yeast, during fermentation. researchgate.netnih.govyeastgenome.orgnih.gov This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally, reduction to an alcohol. nih.govyeastgenome.org While the Ehrlich pathway is well-established for the production of alcohols like isoamyl alcohol and 2-phenylethanol (B73330) from leucine (B10760876) and phenylalanine respectively, the specific amino acid precursor for nonan-1-ol has not been definitively identified in the current body of research. nih.govresearchgate.net It is plausible that a yet-to-be-identified amino acid with a corresponding carbon skeleton serves as the precursor for nonan-1-ol synthesis via this pathway in certain microorganisms.

Role of Fatty Acid Derived Precursors in Biosynthesis

The biosynthesis of nonan-1-ol is strongly linked to the metabolism of fatty acids. As a nine-carbon alcohol, its formation is likely derived from fatty acid precursors of similar or longer chain lengths. The key enzymes in this process are fatty acyl-CoA reductases (FARs), which catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols. nih.gov

The specificity of FARs for substrates of different chain lengths is a critical determinant of the resulting fatty alcohol profile. nih.gov The production of nonan-1-ol would therefore depend on the presence of a FAR with a preference for a C9 acyl-CoA substrate. While research has identified FARs with varying substrate specificities in different organisms, the specific enzyme responsible for the direct reduction of a nonanoyl-CoA to nonan-1-ol is not yet fully characterized. nih.govnih.gov The availability of the C9 fatty acid precursor, nonanoic acid, is also a crucial factor.

Microbial Biotransformations Leading to Nonan-1-ol

Microorganisms play a pivotal role in the production of nonan-1-ol through biotransformation processes. Various bacteria and fungi possess the enzymatic machinery to convert precursor molecules into this fatty alcohol. For instance, certain microbial strains can transform fatty acids or their derivatives into a range of volatile compounds, including nonan-1-ol, during fermentation processes, such as in the ripening of cheese. researchgate.net The specific microbial species and the enzymatic pathways they employ can vary, leading to different yields and profiles of volatile compounds. The study of these microbial biotransformations is crucial for understanding and potentially manipulating the flavor profiles of fermented foods.

Genetic and Environmental Factors Influencing Nonan-1-ol Production

The production of nonan-1-ol in biological systems is not static but is influenced by a complex interplay of genetic and environmental factors.

The genetic makeup of an organism is a primary determinant of its capacity to produce nonan-1-ol. The presence and expression levels of genes encoding key enzymes in the biosynthetic pathways, such as fatty acyl-CoA reductases, are critical. nih.gov Genetic variations within a species, for example, different cultivars of a plant, can lead to significant differences in their volatile profiles, including the amount of nonan-1-ol produced. nih.gov Genetic engineering approaches have the potential to manipulate these pathways to enhance the production of specific fatty alcohols, although research specifically targeting nonan-1-ol is still in its early stages. researchgate.netnih.govmdpi.com

Environmental conditions can significantly impact the metabolic activity of organisms and, consequently, their production of secondary metabolites like nonan-1-ol. Factors such as temperature, water availability, soil composition, and light intensity can all play a role. researchgate.netresearchgate.net For instance, environmental stress can trigger changes in a plant's secondary metabolism, leading to altered production of volatile compounds as a defense mechanism. researchgate.netresearchgate.netmdpi.comnih.gov In microorganisms, the composition of the growth medium, including the availability of specific precursors and nutrients, can directly influence the production of nonan-1-ol during fermentation. researchgate.net

FactorInfluence on Nonan-1-ol Production
Genetic Presence and expression of genes for biosynthetic enzymes (e.g., fatty acyl-CoA reductases).
Variations between different species and cultivars.
Environmental Temperature, water availability, soil composition, light intensity.
Nutrient availability in microbial growth media.
Stress conditions can alter metabolic pathways.

Advanced Synthetic Methodologies for Nonan 1 Ol and Its Derivatives

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis and biocatalysis represent powerful strategies that integrate the exquisite selectivity of enzymes with conventional chemical transformations. This synergistic approach often facilitates reactions under milder conditions and can circumvent the need for extensive protecting group strategies nih.govmdpi.com. Biocatalysis, specifically the application of enzymes in organic synthesis, has emerged as a particularly valuable tool for the synthesis of complex molecules, including chiral compounds nih.govresearchgate.net.

Enzymatic Reduction of Carbonyl Precursors to Nonan-1-ol (B41252)

The enzymatic reduction of carbonyl compounds stands as a fundamental technique within biocatalysis for the production of alcohols. Alcohol dehydrogenases (ADHs), also referred to as ketoreductases (KREDs), are a prominent family of enzymes adept at catalyzing the reduction of aldehydes or ketones to their corresponding alcohol counterparts rsc.orgrsc.org. This enzymatic process typically necessitates the presence of nicotinamide (B372718) cofactors, such as NADH or NADPH, which must be continuously regenerated to sustain catalytic activity researchgate.netrsc.org.

While the provided search results highlight the general utility of enzymatic carbonyl reduction and identify nonan-1-ol as a compound synthesizable via biocatalytic routes, detailed studies specifically on the enzymatic reduction of nonanal (B32974) directly to nonan-1-ol using characterized enzymes were not extensively found ed.ac.uk. Nevertheless, the underlying principles of enzymatic carbonyl reduction, involving hydride transfer from a reduced cofactor catalyzed by ADHs and coupled with an efficient cofactor regeneration system (often using a co-substrate like isopropanol (B130326) and a second enzyme), are well-established and broadly applicable to the synthesis of various alcohols researchgate.netrsc.orgrsc.orgacs.orglibretexts.org.

Biocatalytic Oxidation-Reduction Strategies

Biocatalytic oxidation-reduction strategies employ enzymes to mediate redox reactions, offering high levels of selectivity and efficiency nih.gov. Oxidoreductases are the class of enzymes responsible for catalyzing these transformations, which can include the oxidation of alcohols to carbonyls or the reduction of carbonyls to alcohols rsc.orgnih.govmdpi.com.

For the synthesis of nonan-1-ol or its derivatives, biocatalytic oxidation-reduction can be integrated into multi-step or cascade processes to selectively interconvert functional groups rsc.orged.ac.uk. For instance, an enzyme could catalyze the oxidation of a secondary alcohol within a nonane (B91170) framework to a ketone, which could then undergo further enzymatic or chemical modification. Conversely, enzymatic reduction could be applied to convert a nonanal or a substituted nonanone into nonan-1-ol or a corresponding substituted nonanol, often with control over the stereochemical outcome if a chiral center is generated researchgate.netrsc.orgacs.org. Effective regeneration of the necessary cofactors is a critical factor for the practicality of these biocatalytic redox strategies researchgate.netmdpi.com.

Stereoselective Synthesis of Chiral Nonan-1-ol Derivatives (e.g., (4R)-Methylnonan-1-ol)

The stereoselective synthesis of chiral nonan-1-ol derivatives is of considerable interest due to the often distinct biological activities of different enantiomers nih.gov. A notable example is (4R)-Methylnonan-1-ol, which functions as the sex pheromone of the yellow mealworm, Tenebrio molitor L. researchgate.netbutlerov.com.

Various methodologies have been developed for the stereoselective synthesis of (R)-4-methylnonan-1-ol. These approaches frequently involve the use of chiral auxiliaries, asymmetric reactions such as the Michael addition, or the strategic use of enantiomerically enriched starting materials researchgate.netbutlerov.comcore.ac.uk. For instance, high stereoselectivity in the synthesis of (R)-4-methylnonan-1-ol has been achieved through the application of (S)-4-benzyloxazolidinone as a chiral auxiliary researchgate.netbutlerov.com. Another synthetic route has employed the asymmetric Michael addition of an organocopper reagent to N-crotoyloxazolidinone researchgate.net. General strategies for stereoselective synthesis also encompass the chiral pool approach, the resolution of racemic mixtures (frequently enzyme-catalyzed), and enantioselective catalysis utilizing chiral catalysts or reagents ethz.ch.

Research indicates that the synthesis of (R)-4-methylnonan-1-ol can be accomplished through multi-step synthetic sequences originating from precursors such as (E)-oct-2-enal or (S)-(+)-3,7-dimethyl-1,6-octadiene researchgate.netbutlerov.comcore.ac.uk. These synthetic strategies are meticulously designed to establish the desired (4R) configuration with high optical purity butlerov.com.

Novel Chemical Synthesis Routes and Methodological Innovations

The development of novel chemical synthesis routes and methodological innovations for nonan-1-ol and its derivatives aims to enhance the efficiency, selectivity, and sustainability of their production. While the provided search results did not yield extensive details on entirely novel routes solely for the large-scale synthesis of nonan-1-ol, they highlight the broader landscape of innovation in organic synthesis that is relevant to the preparation of fatty alcohols.

Innovations in chemical synthesis often involve the exploration of new catalytic systems, including advancements in organometallic and organocatalysis, as well as the implementation of modern reaction techniques such as flow chemistry or photochemistry rsc.orglibretexts.orgacs.org. These developments can lead to more streamlined synthetic pathways, reduced reaction times, and improved yields and selectivities acs.org.

Methodological innovations also focus on developing more effective methods for forming specific chemical bonds or introducing functional groups with high precision. Research in this area includes the development of new reagents and strategies for the reduction of carbonyl groups or the construction of carbon chains with defined structures libretexts.orgtib.euresearchgate.net. The continuous quest for new reagents and catalysts offering enhanced reactivity or selectivity under milder conditions is a key driver of innovation in chemical synthesis researchgate.net.

Although specific examples for nonan-1-ol were limited, the principles of novel chemical synthesis, such as the use of catalytic cross-coupling reactions for carbon-carbon bond formation or the development of innovative reagents for functional group transformations, are directly applicable to the synthesis of fatty alcohols and their derivatives acs.org.

Sustainable and Green Chemistry Approaches in Nonan-1-ol Production

Sustainable and green chemistry principles are increasingly being applied to the production of chemicals, including nonan-1-ol, with the goal of minimizing environmental impact instituteofsustainabilitystudies.comresearchgate.netfatfinger.io. The twelve principles of green chemistry provide a guiding framework for the design of more sustainable chemical processes, emphasizing aspects such as preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, improving energy efficiency, and utilizing renewable resources instituteofsustainabilitystudies.comresearchgate.netacs.org.

In the context of nonan-1-ol production, sustainable approaches can include:

Utilization of Renewable Feedstocks: Investigating the synthesis of nonan-1-ol from bio-based resources, such as natural oils and fats, as alternatives to fossil fuel-derived precursors researchgate.net. These natural sources can be converted to fatty alcohols through processes like hydrogenation or enzymatic reactions.

Development of Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of by-products and waste instituteofsustainabilitystudies.com.

Implementation of Less Hazardous Solvents and Reagents: Substituting traditional hazardous solvents with more environmentally friendly options, such as water, ionic liquids, or deep eutectic solvents, and employing less toxic reagents instituteofsustainabilitystudies.comalmacgroup.com.

Integration of Biocatalysis: As previously discussed, enzymes often function under mild reaction conditions and offer high selectivity, contributing to reduced waste generation and lower energy requirements, aligning well with green chemistry principles nih.govmdpi.com. Chemoenzymatic methods are inherently suited to sustainable synthesis mdpi.comtaltech.ee.

Research in sustainable chemistry is continuously exploring and developing new methodologies to improve the environmental profile of chemical manufacturing processes, and these principles are increasingly being adopted in the synthesis of a wide range of organic compounds, including fatty alcohols instituteofsustainabilitystudies.comresearchgate.netfatfinger.ioresearchgate.net.

Biological Activities and Mechanistic Studies of Nonan 1 Ol

Antifungal Properties and Mechanisms of Action

Nonan-1-ol (B41252) has demonstrated significant antifungal activity, primarily investigated against postharvest pathogens like Aspergillus flavus. nih.gov Its efficacy stems from a multi-targeted mechanism of action that compromises the structural and functional integrity of fungal cells. Research indicates that nonan-1-ol operates by disrupting cell membranes, impairing mitochondrial function, inducing oxidative stress, causing DNA damage, altering gene expression, and causing widespread metabolomic changes. nih.govebi.ac.uk

Disruption of Cell Membrane Integrity

A primary mechanism of nonan-1-ol's antifungal action is the disruption of the fungal cell membrane's integrity. researchgate.net This has been substantiated by biochemical assays that show a significant leakage of intracellular components from fungal cells upon exposure to the compound. nih.govresearchgate.net An increase in the electrical conductivity of the culture supernatant and the leakage of substances that absorb light at a wavelength of 260 nm (indicative of nucleic acids) confirm that the cell membrane's barrier function has been compromised. researchgate.net Scanning electron microscopy has further revealed that nonan-1-ol treatment can distort the morphology of A. flavus spores. ebi.ac.uk This physical damage to the cell membrane is a critical step that leads to subsequent cellular dysfunction and death.

Impairment of Mitochondrial Function (e.g., Mitochondrial Membrane Potential, ATPase Activity)

Nonan-1-ol significantly impairs mitochondrial function, which is crucial for cellular energy production and viability. nih.gov Studies have documented a marked decrease in the activity of key mitochondrial enzymes, including succinate (B1194679) dehydrogenase, mitochondrial dehydrogenase, and ATPase, following treatment with nonan-1-ol. nih.govresearchgate.net This enzymatic inhibition disrupts the electron transport chain and oxidative phosphorylation, leading to a reduction in ATP synthesis. Furthermore, flow cytometry analyses have shown that nonan-1-ol treatment leads to the hyperpolarization of the mitochondrial membrane potential in A. flavus spores, indicating a severe disturbance in mitochondrial homeostasis. ebi.ac.uk

Table 1: Effect of Nonan-1-ol on Fungal Mitochondrial Enzyme Activity
EnzymeObserved EffectReference
Succinate DehydrogenaseDecreased Activity nih.gov
Mitochondrial DehydrogenaseDecreased Activity nih.gov
ATPaseDecreased Activity nih.govresearchgate.net

Induction of Oxidative Stress (e.g., Reactive Oxygen Species Accumulation, Catalase, Superoxide (B77818) Dismutase Activity)

The disruption of mitochondrial function by nonan-1-ol is closely linked to the induction of oxidative stress within the fungal cell. nih.gov Biochemical validation has confirmed a significant accumulation of reactive oxygen species (ROS) in A. flavus mycelia treated with the compound. nih.govebi.ac.ukresearchgate.net This increase in ROS levels indicates an imbalance between the production of oxidants and the cell's ability to neutralize them with its antioxidant defense systems. The excessive ROS can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cell death. While the direct effect on specific antioxidant enzymes like catalase and superoxide dismutase in response to nonan-1-ol is a subject for further detailed investigation, the accumulation of ROS is a confirmed consequence of its action. nih.gov

DNA Damage and Replication Blockage

Evidence suggests that nonan-1-ol's antifungal activity extends to causing damage to fungal genetic material. ebi.ac.uk Staining with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA, has shown that treatment with nonan-1-ol destroys the DNA within A. flavus spores. ebi.ac.uk This genotoxic effect is further supported by transcriptional profile analyses, which reveal that nonan-1-ol treatment affects the expression of genes associated with the blockage of DNA replication. ebi.ac.uk The inability to replicate DNA prevents cell division and proliferation, ultimately leading to fungal death.

Effects on Gene Expression and Transcriptional Profiles

Transcriptional analysis of fungal spores treated with nonan-1-ol has provided molecular-level insights into its mechanism of action. ebi.ac.uk These studies show that nonan-1-ol exposure significantly alters the expression of a wide range of genes. Key affected gene groups are those related to membrane damage, oxidative phosphorylation, blockage of DNA replication, and autophagy. ebi.ac.uk The changes in the transcriptional profile reflect the cell's response to the widespread damage inflicted by the compound, underscoring the multi-targeted nature of nonan-1-ol's antifungal properties.

Table 2: Gene Categories Affected by Nonan-1-ol Treatment in A. flavus Spores
Affected Biological ProcessReference
Membrane Damage ebi.ac.uk
Oxidative Phosphorylation ebi.ac.uk
DNA Replication Blockage ebi.ac.uk
Autophagy ebi.ac.uk

Metabolomic Changes in Fungal Systems Exposed to Nonan-1-ol

Key metabolic pathways affected include:

Tricarboxylic Acid (TCA) Cycle : Disruption of the central pathway for energy production. nih.gov

Amino Acid Biosynthesis : Interference with the production of essential building blocks for proteins. nih.gov

Protein Degradation and Absorption : Alterations in protein turnover and nutrient uptake. nih.gov

Aminoacyl-tRNA Biosynthesis : Impact on the process of charging tRNA with amino acids for protein synthesis. nih.gov

Mineral Absorption : Changes in the uptake of essential minerals. nih.gov

ABC Transporters : Effects on transporters often involved in detoxification and transport across cell membranes. nih.gov

These widespread metabolomic shifts highlight the extensive cellular dysfunction caused by nonan-1-ol, reinforcing the understanding of its potent and multifaceted antifungal mechanism. nih.gov

Role as a Volatile Organic Compound (VOC) in Ecological Interactions

Nonan-1-ol, a straight-chain fatty alcohol, functions as a significant volatile organic compound (VOC) in various ecological systems. These chemical signals mediate complex interactions between different organisms, influencing behaviors crucial for survival and reproduction.

Nonan-1-ol is a key component of the blend of VOCs released by the roots of plants, which serves to guide soil-dwelling insects. Research on barley (Hordeum vulgare L.) has identified nonan-1-ol as one of several fatty acid-derived compounds emitted from its roots. oup.comnih.gov These emissions are crucial in the chemical ecology of root-feeding insects, such as wireworms (the larvae of Agriotes sordidus), which are significant agricultural pests. oup.comnih.gov

Table 1: Selected Volatile Organic Compounds Identified from Barley Roots This table lists some of the fatty acid-derived VOCs, including Nonan-1-ol, emitted by barley roots that are involved in attracting wireworms.

Compound ClassCompound Name
AlcoholsPentan-1-ol
Hexan-1-ol
Octan-1-ol
Nonan-1-ol
(E)-Non-2-en-1-ol
AldehydesHexanal
(E)-Hex-2-enal
(E)-Non-2-enal
Furans2-Pentylfuran
EstersMethyl hexanoate

In the microbial world, nonan-1-ol exhibits significant antagonistic activity, particularly against fungi. It has been identified as a potent antifungal agent, capable of inhibiting the growth of pathogenic fungi such as Aspergillus flavus, a common contaminant in postharvest grains. nih.gov Studies have shown that nonan-1-ol vapor can completely inhibit the growth of A. flavus in stored wheat, corn, and paddy grains. nih.gov

The mechanism of its antifungal action involves severe disruption of fungal cell structures. Research has revealed that nonan-1-ol damages the integrity of the cell membrane and interferes with mitochondrial function. nih.gov Further investigation using Annexin V-FITC/PI double staining confirmed that the compound induces phosphatidylserine (B164497) eversion and increases membrane permeability in A. flavus spores. Metabolomic and transcriptional analyses have shown that nonan-1-ol treatment significantly alters the expression of metabolites and genes related to membrane damage, oxidative phosphorylation, and the blockage of DNA replication, leading to fungal cell death. nih.gov While the role of alcohols like dodecanol (B89629) in disrupting bacterial quorum sensing has been studied, the primary documented activity of nonan-1-ol in microbial interactions is its potent antagonistic and fungicidal effect. nih.gov

Mammalian Metabolism and Excretion Pathways

In mammals, nonan-1-ol, as a primary long-chain fatty alcohol, undergoes metabolic processing through established pathways for alcohol and fatty acid oxidation. These biotransformations convert it into compounds that can be utilized by the body or excreted.

The primary pathway for the metabolism of nonan-1-ol and other primary alcohols in mammals is oxidation. nih.govmdpi.com This process typically occurs in two main steps, catalyzed by a class of enzymes known as dehydrogenases. nih.gov The first step involves the oxidation of the alcohol to its corresponding aldehyde. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs), which are found in various tissues, with high concentrations in the liver. nih.gov

In addition to dehydrogenases, the cytochrome P450 monooxygenase system can also contribute to the metabolism of fatty alcohols. nih.gov These enzymes can hydroxylate the alcohol at various positions along its carbon chain, creating different metabolites. nih.gov The resulting intermediates are then subject to further enzymatic action.

Following its initial oxidation to an aldehyde (nonanal), the metabolite undergoes a second oxidation step to form the corresponding carboxylic acid, nonanoic acid. nih.gov This conversion is catalyzed by aldehyde dehydrogenases (ALDHs). nih.gov This two-step conversion of a primary alcohol to a carboxylic acid is a fundamental metabolic pathway in mammals for processing both endogenous and exogenous alcohols. nih.govphysiology.org Once formed, nonanoic acid enters the fatty acid metabolic pool, where it can be further broken down for energy through beta-oxidation or utilized in other metabolic processes. physiology.org

Table 2: Metabolic Pathway of Nonan-1-ol in Mammals This table outlines the sequential enzymatic oxidation of Nonan-1-ol to its corresponding fatty acid.

Starting CompoundEnzyme FamilyIntermediate ProductEnzyme FamilyFinal Product
Nonan-1-ol Alcohol Dehydrogenase (ADH)Nonanal (B32974)Aldehyde Dehydrogenase (ALDH)Nonanoic Acid

Structure-Activity Relationship Studies of Nonan-1-ol and Analogues

The biological activity of nonan-1-ol is intrinsically linked to its chemical structure, particularly its nine-carbon aliphatic chain and terminal hydroxyl group. Structure-activity relationship (SAR) studies, which compare the effects of nonan-1-ol with its analogues (molecules with similar but slightly different structures), help to elucidate the chemical features responsible for its functions.

For instance, the efficacy of primary alcohols as insect larvicides is highly dependent on their chain length. nih.gov Studies on mosquito larvae have shown that the potency of alkanols increases with chain length up to a certain point, after which the activity levels off and then disappears entirely in a phenomenon known as the "cutoff effect". nih.gov In this context, the nine-carbon chain of nonan-1-ol places it within an effective range for certain biological activities, whereas shorter or significantly longer chains may be less active or inactive. This relationship suggests that the lipophilicity and molecular size conferred by the nonane (B91170) chain are critical for the molecule to reach and interact with its target site, likely a cell membrane or a specific protein. nih.gov

Similarly, in its role as an antifungal agent, the structure of nonan-1-ol is crucial. The lipophilic carbon chain allows the molecule to intercalate into the lipid bilayer of fungal cell membranes, disrupting their integrity. SAR studies on various antifungal compounds, including alcohols, have repeatedly shown that the length and nature of the alkyl side chain play a vital role in determining the potency of the antifungal effect. nih.govnih.govresearchgate.net The specific length of nonan-1-ol's carbon chain provides an optimal balance of solubility and lipophilicity to effectively compromise fungal cell membranes. nih.gov

Analytical Methodologies for Nonan 1 Ol Quantification and Characterization in Complex Matrices

Chromatographic Techniques (e.g., GC-MS for Volatile Analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile organic compounds (VOCs), including Nonan-1-ol (B41252), in complex samples nih.govfoodb.cahmdb.canih.govmdpi.comnist.govresearchgate.netnih.gov. GC separates compounds based on their volatility and interaction with a stationary phase, while MS provides structural information through the fragmentation pattern of ionized molecules and allows for quantification.

GC-MS has been applied to detect Nonan-1-ol in various matrices. For instance, it was detected in surface snow samples using capillary column GC and GC/MS, with a concentration of 27 ng/L found in one sample nih.gov. Studies investigating volatile flavor components in foods also utilize GC-MS for the analysis of compounds like Nonan-1-ol thegoodscentscompany.com. In the analysis of VOC profiles from sources like equine faeces, HS-SPME-GC-MS methods have been developed and tested, demonstrating the ability to detect Nonan-1-ol nih.gov. The technique is well-suited for analyzing VOCs because separations are conducted in the gas phase, and minimal sample preparation is often required as volatiles can be trapped and introduced into the instrument without extensive purification steps mdpi.com.

Experimental GC-MS data for Nonan-1-ol are available in databases, showing characteristic mass spectra for both non-derivatized and derivatized forms (e.g., TMS) foodb.cahmdb.ca. The electron ionization (EI) mass spectrum of Nonan-1-ol shows characteristic fragmentation patterns that aid in its identification nist.gov.

Spectroscopic Methods (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques provide valuable information about the structure and functional groups of Nonan-1-ol. Infrared (IR) spectroscopy can identify the presence of the hydroxyl (-OH) group and characteristic C-H stretching and bending vibrations of the alkyl chain nist.govnzqa.govt.nzchemistrydocs.com. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon framework of the molecule, allowing for confirmation of the straight-chain structure and the position of the hydroxyl group nzqa.govt.nzchemistrydocs.com. Mass Spectrometry (MS), as discussed in the context of GC-MS, provides the molecular weight and fragmentation pattern, which are essential for identification and confirmation of the compound's identity nist.govnzqa.govt.nzchemistrydocs.com. Integrating data from IR, NMR, and MS is a powerful approach for the definitive structural determination of organic molecules like Nonan-1-ol nzqa.govt.nz.

The NIST WebBook provides IR and Mass Spectra for 1-Nonanol, which are valuable resources for identification purposes nist.govnist.gov.

Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction for VOCs)

Given the often low concentrations of Nonan-1-ol in complex matrices and the need to analyze it as a VOC, advanced sample preparation techniques are frequently employed to isolate and concentrate the analyte. Solid-Phase Microextraction (SPME) is a popular and effective technique for sampling VOCs from various matrices, including headspace analysis of liquids and solids nih.govmdpi.comresearchgate.netnih.govacs.org.

SPME involves exposing a fiber coated with an absorbent material to the sample headspace or directly to the sample matrix. Analytes partition from the matrix onto the fiber coating. The fiber is then transferred to the injection port of a GC (often coupled with MS), where the adsorbed analytes are thermally desorbed and introduced into the GC column for separation and analysis researchgate.net.

Different SPME fiber coatings have varying affinities for different classes of compounds. For VOC analysis, coatings like divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are commonly used nih.govnih.gov. Studies have investigated the optimization of SPME parameters, such as incubation temperature and time, extraction time, and fiber type, for efficient VOC extraction from specific matrices mdpi.comnih.gov. For example, research on extracting VOCs from equine faeces found that using a DVB-CAR-PDMS fiber and incubating samples at 60 °C for 30 minutes followed by a 20-minute extraction at 60 °C were suitable conditions nih.gov. SPME offers advantages such as simplicity, reduced sampling time, and minimal equipment requirements mdpi.comresearchgate.net.

Isotope-Labeled Nonan-1-ol in Quantitative Studies and Metabolic Tracing

Isotope-labeled compounds, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in quantitative analysis and for tracing metabolic pathways symeres.comnih.govnih.govspringernature.com. While specific studies on isotope-labeled Nonan-1-ol were not found in the search results, the general principles and applications of this technique are highly relevant.

Stable isotope-labeled Nonan-1-ol could be synthesized and used as an internal standard in quantitative GC-MS analysis. By adding a known amount of the labeled analogue to a sample, variations in sample preparation, injection, and instrument response can be accounted for, leading to more accurate quantification of endogenous Nonan-1-ol acs.orgresearchgate.net. The mass difference between the labeled and unlabeled compound allows them to be distinguished by MS nih.gov.

In metabolic tracing studies, isotope-labeled Nonan-1-ol could be introduced into a biological system, and its metabolic fate followed by analyzing downstream metabolites for the presence of the isotopic label using techniques like GC-MS or LC-MS nih.govnih.govspringernature.comresearchgate.net. This can help elucidate how Nonan-1-ol is metabolized, the pathways involved, and the rate of turnover nih.govnih.gov. High-resolution MS can be particularly useful in distinguishing metabolites with small mass differences due to isotopic labeling nih.gov.

Chemometric and Bioinformatics Tools for Data Analysis in Omics Studies

In studies involving the analysis of Nonan-1-ol within a broader context of complex biological or environmental systems (e.g., metabolomics), the resulting large and complex datasets often require the application of chemometric and bioinformatics tools for effective analysis and interpretation researchgate.netuclouvain.benih.govitrexgroup.comresearchgate.netpharmaron.com.

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analytical data for Nonan-1-ol and other compounds, chemometric techniques can be used for data preprocessing (e.g., normalization, scaling), dimensionality reduction (e.g., Principal Component Analysis - PCA), and pattern recognition to identify relationships between samples or conditions based on their chemical profiles nih.govuclouvain.be.

Bioinformatics provides computational tools and approaches for managing, analyzing, and interpreting large biological datasets, including those generated in omics studies such as metabolomics uclouvain.benih.govitrexgroup.comresearchgate.netpharmaron.com. When Nonan-1-ol is analyzed as part of a metabolomics study, bioinformatics tools can be used for:

Data processing: Handling raw mass spectrometry data, peak picking, alignment, and feature detection uclouvain.benih.gov.

Statistical analysis: Identifying statistically significant differences in Nonan-1-ol levels between different groups or conditions uclouvain.be.

Pathway analysis: Mapping Nonan-1-ol and related metabolites to biochemical pathways to understand its biological context and potential roles researchgate.net.

Data integration: Combining metabolomics data with other omics data (e.g., transcriptomics, proteomics) to gain a more comprehensive understanding of the biological system itrexgroup.comresearchgate.netpharmaron.com.

Machine learning: Developing models for classification, prediction, or identifying biomarkers based on metabolite profiles that include Nonan-1-ol itrexgroup.comresearchgate.net.

These tools are essential for handling the high dimensionality and complexity of omics data, identifying relevant features, and uncovering biological insights that might not be apparent from analyzing individual compounds in isolation itrexgroup.comresearchgate.net. Software packages in languages like R and Python are commonly used for these analyses uclouvain.benih.gov.

Environmental Fate, Ecotoxicology, and Sustainability Aspects of Nonan 1 Ol

Environmental Release and Distribution Pathways

Nonan-1-ol (B41252) can be released into the environment through various pathways. It is used in several industrial applications, including the manufacture of artificial lemon oil, man-made rose essence, plasticizers, and surfactants. fishersci.ca It is also utilized in pH regulators, water treatment products, and laboratory chemicals. europa.eu Environmental release can occur from industrial use, such as in processing aids, during the production of articles, as an intermediate step in further manufacturing, and as a processing aid. europa.eu Nonan-1-ol has also been identified as a plant volatile and can be found naturally in various foods and plants, including orange oil, kiwi fruit flowers, nectarines, and earth almonds. wikipedia.orgatamanchemicals.com If released to soil, nonan-1-ol is expected to have moderate mobility based on an estimated Koc value of 290. atamanchemicals.com If released into water, it is expected to adsorb to suspended solids and sediment based on the estimated Koc. atamanchemicals.com

Biodegradation and Environmental Persistence

Nonan-1-ol is considered readily biodegradable in aerobic screening tests. atamanchemicals.comechemi.com This suggests that it is likely to biodegrade in both soil and natural water environments. atamanchemicals.com

Aerobic Biodegradation in Soil and Water

Studies have shown that nonan-1-ol degrades quickly in aerobic biodegradation screening tests. nih.govatamanchemicals.comechemi.com In one 5-day BOD test using acclimated mixed cultures, 47.9% of the theoretical BOD was consumed. nih.govatamanchemicals.comechemi.com Another test utilizing an activated sludge inoculum indicated a half-life of 1.2 days for nonyl alcohol, calculated from a biodegradation rate of 2.36X10⁻²/hr. nih.govatamanchemicals.comechemi.com Furthermore, a test using a grab sample of freshwater incubated at 18-19 °C showed that 62% of its theoretical BOD was expended in 4 days. atamanchemicals.comechemi.com

Test Type Inoculum / Conditions Duration % Theoretical BOD Consumed / Half-life
Aerobic Biodegradation Screening Test Acclimated mixed cultures 5 days 47.9%
Aerobic Biodegradation Screening Test Activated sludge inoculum N/A Half-life: 1.2 days
Aerobic Biodegradation Screening Test Freshwater grab sample (18-19 °C) 4 days 62%

Volatilization from Soil and Water Surfaces

Volatilization of nonan-1-ol from water surfaces is expected. nih.govatamanchemicals.comechemi.com The Henry's Law constant for 1-nonanol is estimated as 3.08X10⁻⁵ atm-cu m/mol, derived from its vapor pressure (2.27X10⁻² mm Hg at 25 °C) and water solubility (140 mg/L). nih.govatamanchemicals.comechemi.com This Henry's Law constant suggests that volatilization from water surfaces is an important fate process. atamanchemicals.comechemi.com Estimated volatilization half-lives for a model river and a model lake are 1.6 days and 15 days, respectively. atamanchemicals.comechemi.com Volatilization from moist soil surfaces is also expected to be an important fate process, given the estimated Henry's Law constant. atamanchemicals.com However, nonan-1-ol is not expected to volatilize from dry soil surfaces based on its vapor pressure. atamanchemicals.com

Ecotoxicological Impact on Aquatic Organisms

Nonan-1-ol is classified as harmful to aquatic life with long-lasting effects. europa.euechemi.comcdhfinechemical.comoxea-chemicals.comoxea-chemicals.com

Acute Toxicity to Fish (e.g., Fathead Minnow)

In flow-through acute toxicity testing using Pimephales promelas (Fathead minnow) exposed to various concentrations of this compound for 96 hours, affected fish became sluggish, stopped schooling, and some swam at the water surface, losing equilibrium before death. echemi.com The acute aquatic toxicity model predicts the concentration of chemicals that kill 50% (LC50) of the test fish Pimephales promelas within a designated period, typically 96 hours. oasis-lmc.org An LC50 value for Alburnus alburnus (Bleak) was reported as 18 mg/L over 96 hours in a static test with a formulated product. nih.gov

Organism Endpoint Concentration (mg/L) Duration Conditions / Notes Citation
Alburnus alburnus LC50 18 (16-20 95% CI) 96 hours Static, formulated product nih.gov

Effects on Aquatic Invertebrates (e.g., Daphnia magna)

Studies have investigated the toxicity of nonan-1-ol to aquatic invertebrates, such as Daphnia magna. The acute toxicities of various compounds, including naphthoquinones, on Daphnia magna at 48 hours have been classified, with logP playing a significant role in toxicity. nih.gov For nonan-1-ol, a NOEC (No Observed Effect Concentration) for Daphnia magna (Water flea) in a 21-day test was reported between 0.4 and 0.7 mg/l. cdhfinechemical.comoxea-chemicals.com

Organism Endpoint Concentration (mg/L) Duration Citation
Daphnia magna NOEC 0.4 - 0.7 21 days cdhfinechemical.comoxea-chemicals.com

Bioaccumulation Potential in Aquatic Organisms

The potential for a chemical to bioaccumulate in aquatic organisms is a key factor in evaluating its environmental risk. Bioaccumulation refers to the uptake and retention of a substance by an organism from all environmental sources, including water and diet, at a rate exceeding its elimination up.pt. A primary indicator of bioaccumulation potential in aquatic organisms is the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at steady state ecetoc.org.

For Nonan-1-ol, an estimated BCF of 160 has been calculated using a log Kow of 3.77 and a regression-derived equation atamanchemicals.com. According to a standard classification scheme, this estimated BCF suggests that the potential for bioconcentration in aquatic organisms is high atamanchemicals.com. The lipophilicity of organic chemicals, often represented by the octanol-water partition coefficient (log Kow), is positively correlated with their bioaccumulation potential because these chemicals can easily traverse and accumulate within the lipid bilayers of biological membranes up.ptecetoc.orgbccampus.ca. Nonan-1-ol's log Kow of 3.77 supports its potential for accumulation in lipid-rich tissues of aquatic organisms nih.govatamanchemicals.com.

It is important to note that while a high BCF indicates a potential for bioconcentration from water, bioaccumulation also includes uptake from dietary sources up.pt. Substances with low water solubility, high lipid solubility, and slow metabolism or elimination rates in prey organisms are particularly likely to be taken up through the diet by aquatic organisms ecetoc.org.

The estimated BCF value for Nonan-1-ol suggests that if released into aquatic environments, it could accumulate in fish and other aquatic life. This accumulation could potentially lead to internal concentrations significantly higher than those in the surrounding water up.pt.

Based on the available information, the bioaccumulation potential of Nonan-1-ol in aquatic organisms is considered high.

PropertyValueSource
Estimated BCF160 atamanchemicals.com
Log Kow3.77 nih.govatamanchemicals.com
Bioconcentration Potential ClassificationHigh atamanchemicals.com

Mitigation Strategies for Environmental Contamination

Mitigation strategies for environmental contamination by Nonan-1-ol focus on preventing its release into the environment and employing remediation techniques when contamination occurs.

Preventing Release: Given that Nonan-1-ol is used in various industrial applications and consumer products wikipedia.orgatamanchemicals.comfishersci.caeuropa.eu, preventing its release at the source is a primary mitigation approach. This includes implementing stringent controls during its manufacture, handling, and use in industrial settings atamanchemicals.com. Avoiding release to the environment is a key precautionary statement associated with Nonan-1-ol echemi.comoxea-chemicals.com. Proper waste disposal in accordance with applicable laws and regulations is also crucial to prevent environmental contamination echemi.comoxea-chemicals.com.

Containment and Clean-up: In the event of spills or accidental releases, containment and prompt clean-up are essential to minimize environmental impact oxea-chemicals.comscbt.com. For minor spills, containing the spillage and cleaning up immediately while avoiding breathing vapors and contact with skin and eyes is recommended scbt.com. For major spills, the area should be cleared, emergency responders alerted, and the spillage contained scbt.com. Diking spilled material where possible and soaking up with inert absorbent material are methods for containment and cleaning up spills oxea-chemicals.com. It is important to prevent spilled material from entering drains and to collect all wash water for treatment before disposal scbt.com.

Biodegradation: Nonan-1-ol has been demonstrated to be readily biodegradable in aerobic screening tests atamanchemicals.com. This suggests that biodegradation by microorganisms in natural water and soil can be an important process for reducing its concentration in the environment over time atamanchemicals.com. Studies have shown relatively fast degradation rates in aerobic conditions, with reported half-lives and percentages of theoretical BOD consumption in various tests atamanchemicals.comechemi.com. For instance, in one test using an activated sludge inoculum, a half-life of 1.2 days was calculated atamanchemicals.comechemi.com. In a freshwater grab sample incubated at 18-19 °C, 62% of the theoretical BOD was expended in 4 days atamanchemicals.comechemi.com.

Considering the ready biodegradability of Nonan-1-ol, biological treatment methods could potentially be employed for remediation of contaminated water or soil mdpi.com.

Alternative Chemicals: Using alternative chemical products with a lower propensity for environmental contamination is also considered a favorable course of action atamanchemicals.com.

Adsorption: Based on an estimated Koc value, Nonan-1-ol is expected to adsorb to suspended solids and sediment in water atamanchemicals.com. This adsorption can influence its mobility and availability in the aquatic environment.

Volatilization: Volatilization from water surfaces is expected to be an important fate process for Nonan-1-ol based on its estimated Henry's Law constant atamanchemicals.com. Estimated volatilization half-lives for a model river and model lake have been reported as 1.6 days and 15 days, respectively atamanchemicals.com.

Advanced Applications and Future Research Directions

Potential in Agricultural Biofumigation and Biopreservation

The use of volatile organic compounds from plants as biofumigants is gaining attention as an eco-friendly alternative to synthetic chemical pesticides for managing postharvest decay. nih.govebi.ac.uk Nonan-1-ol (B41252), a natural component of cereal volatiles, has shown considerable promise as a biofumigant and biopreservative, particularly against fungal spoilage in stored grains. ebi.ac.uknih.gov

Research has demonstrated that Nonan-1-ol effectively inhibits the growth of spoilage fungi, such as Aspergillus flavus. nih.gov Studies have shown that its vapor can completely suppress the growth of this fungus in stored wheat, corn, and paddy grains. nih.gov The mechanism of action involves disrupting the integrity of the fungal cell membrane and impairing mitochondrial function. nih.govtargetmol.com This disruption leads to the leakage of intracellular components and interferes with essential cellular processes, ultimately inhibiting fungal proliferation. nih.gov As a naturally occurring compound, Nonan-1-ol presents a promising alternative to chemical fungicides, contributing to safer and more sustainable grain storage practices. ebi.ac.uknih.gov The practice of biofumigation, which utilizes glucosinolate-containing crops to suppress soil-borne pests, is a growing alternative to chemical fumigation, and the study of compounds like nonan-1-ol is part of this trend. oregonstate.edumdpi.com

Integration in Advanced Materials and Chemical Manufacturing

In the realm of chemical manufacturing, Nonan-1-ol serves as a versatile intermediate and building block for a variety of materials. chemimpex.com Its nine-carbon chain structure makes it a valuable precursor in the synthesis of surfactants, plasticizers, and lubricants. solubilityofthings.comguidechem.commedchemexpress.com

Surfactants and Detergents: As a fatty alcohol, Nonan-1-ol is a key ingredient in the production of surfactants, which are essential components of detergents and cleaning products. chemimpex.commedchemexpress.com

Plasticizers: It is used in the manufacturing of plasticizers, which are additives that increase the flexibility and durability of plastic materials. wikipedia.org

Lubricants: The compound is also utilized in the formulation of lubricants, contributing to improved performance in industrial applications. chemimpex.commedchemexpress.com

Solvents and Emulsifiers: Nonan-1-ol's properties as a solvent and an effective emulsifier make it useful in the formulation of paints, coatings, and cosmetics. solubilityofthings.com

Its role as an intermediate in organic synthesis allows for the creation of various esters, such as nonyl acetate, which are used in the production of artificial lemon oil and other flavorings and perfumes. wikipedia.orgchemicalbook.com

Nonan-1-ol as a Model Compound in Physical Chemistry Research

The well-defined physical and chemical properties of Nonan-1-ol make it a suitable model compound for research in physical chemistry. As a straight-chain fatty alcohol, it belongs to a homologous series of alcohols, allowing for systematic studies of how properties change with chain length. drugbank.com

Key physical properties such as its boiling point (215 °C), melting point (-8 to -6 °C), density (0.827 g/mL at 25 °C), and low water solubility have been thoroughly characterized. chemicalbook.comnih.gov These characteristics make it an excellent candidate for studying intermolecular interactions, phase behavior, and surface phenomena. Researchers can use Nonan-1-ol to investigate the thermodynamics of solutions, the structure of liquid-vapor interfaces, and the self-assembly of amphiphilic molecules, providing fundamental insights that are applicable to a wide range of chemical and biological systems.

Physicochemical Properties of Nonan-1-ol
PropertyValueSource
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol nih.gov
AppearanceColorless liquid
OdorCitrus, rose-like chemicalbook.comnih.gov
Boiling Point215 °C chemicalbook.com
Melting Point-8 to -6 °C chemicalbook.com
Density0.827 g/mL at 25 °C chemicalbook.com
Water SolubilitySlightly soluble (1 g/L at 20 °C) chemicalbook.comsolubilityofthings.com
Solubility in Organic SolventsReadily soluble in ethanol, ether, chloroform solubilityofthings.com

Multi-Omics Approaches in Nonan-1-ol Related Biological Research

The systemic effects of Nonan-1-ol on biological organisms are being increasingly investigated using high-throughput "multi-omics" technologies. These approaches provide a holistic view of the molecular changes induced by the compound.

Metabolomics and transcriptomics have been pivotal in uncovering the specific antifungal mechanisms of Nonan-1-ol. nih.govnih.gov These studies analyze the global changes in metabolites and gene expression in fungi exposed to the compound.

In research on Aspergillus flavus, metabolomic analysis identified 135 distinct metabolites that were significantly altered after treatment with Nonan-1-ol. nih.gov These metabolites are involved in crucial pathways, indicating that Nonan-1-ol disrupts central metabolic functions. nih.gov Transcriptomic analysis further revealed that Nonan-1-ol treatment affects the expression of genes related to membrane damage, oxidative phosphorylation, and DNA replication. nih.gov This integrated analysis confirms that Nonan-1-ol's antifungal activity stems from a multi-target mechanism that cripples the fungus's cellular and metabolic machinery. nih.govnih.gov

Summary of Multi-Omics Findings on Nonan-1-ol's Antifungal Activity against A. flavus
Omics ApproachKey FindingsAffected Pathways/ProcessesSource
MetabolomicsIdentified 135 significantly altered metabolites.Tricarboxylic acid (TCA) cycle, amino acid biosynthesis, protein degradation, ABC transporters. nih.gov
TranscriptomicsAltered expression of genes related to cellular stress and metabolism.Membrane damage, oxidative phosphorylation, blockage of DNA replication, autophagy. nih.gov

While specific proteomics and lipidomics studies on Nonan-1-ol are still emerging, these fields are crucial for a complete systems biology understanding of its effects. nih.gov As a fatty alcohol, Nonan-1-ol is expected to interact with and modify the lipid components of cell membranes. drugbank.com

Lipidomics, the large-scale study of cellular lipids, can directly identify how Nonan-1-ol alters the lipidome of a target organism, providing insights into membrane remodeling and signaling pathway disruptions. nih.govresearchgate.net Proteomics can identify changes in protein expression and post-translational modifications, revealing the downstream effects of these lipid-level changes and identifying protein targets of Nonan-1-ol. frontiersin.org Integrating these -omics datasets will be essential for building comprehensive models of Nonan-1-ol's biological activity and for identifying new applications in biotechnology and medicine. nih.govresearchgate.net

Future Prospects in Chemical Biology and Green Chemistry Initiatives

Nonan-1-ol is well-positioned to play a role in the advancement of chemical biology and green chemistry. inolex.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov

As a naturally occurring, plant-derived compound, Nonan-1-ol aligns with the green chemistry principle of using renewable feedstocks. ebi.ac.ukepa.gov Its biodegradability is another key advantage, fitting the principle of designing for degradation to prevent persistence in the environment. guidechem.cominolex.com Future research is likely to focus on using Nonan-1-ol as a renewable platform chemical for the synthesis of more complex molecules. Engineered enzymatic cascades, a hallmark of green chemistry, could be developed to convert Nonan-1-ol into valuable bifunctional compounds like amino alcohols, offering sustainable routes to important chemical intermediates. rsc.org The ongoing shift towards a bio-based economy will likely expand the applications of Nonan-1-ol and similar fatty alcohols, driving innovation in sustainable chemical manufacturing. nextchem.com

Q & A

Q. What are the standard methods for synthesizing Nonan-1-ol with high purity, and how is purity validated?

Nonan-1-ol is typically synthesized via hydroformylation of 1-octene followed by hydrogenation or through Grignard reactions. To ensure high purity (>99%), gas chromatography-mass spectrometry (GC-MS) with retention time locking (RTL) is employed for quantification . Purification methods include fractional distillation under reduced pressure and recrystallization. Purity validation should adhere to OECD guidelines, such as using differential scanning calorimetry (DSC) to confirm melting point consistency with literature values (e.g., 364.8–486.8 K) .

Q. How can researchers characterize the physical properties of Nonan-1-ol, such as density and viscosity?

Key properties like density and viscosity are determined experimentally using oscillating U-tube densitometers and rotational viscometers, respectively. For binary mixtures (e.g., with alkanes or alcohols), excess molar volumes and viscosities are modeled using the Symmetrical Extended Real Associated Solution (S-ERAS) framework to account for molecular interactions . Thermodynamic data (e.g., boiling point: 486.8 K) are validated against NIST Standard Reference Database 69 .

Q. What spectroscopic techniques are recommended for structural confirmation of Nonan-1-ol?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are standard. NMR peaks for the hydroxyl group appear at δ 1.25–1.60 ppm (¹H), while FTIR shows a broad O-H stretch at ~3300 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 144.2545 .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations improve the interpretation of Nonan-1-ol’s behavior in binary mixtures?

MD simulations predict self-diffusion coefficients and shear viscosity by modeling hydrogen bonding and van der Waals interactions. For example, simulations of Nonan-1-ol + n-butyl acetate mixtures align with experimental viscosity deviations (±5%) when using the PC-SAFT model to account for association effects . Advanced force fields (e.g., OPLS-AA) are critical for capturing chain-length dependencies in 1-alkanol mixtures .

Q. What methodologies resolve contradictions in reported thermodynamic data for Nonan-1-ol?

Discrepancies in properties like vapor pressure or heat capacity arise from variations in experimental conditions (e.g., temperature gradients). Systematic reviews should cross-validate data using multiple techniques:

  • Vapor-liquid equilibrium (VLE): Static or dynamic methods with calibrated pressure sensors .
  • Phase change enthalpies: Compare DSC results with computational predictions (e.g., COSMO-RS) . Contradictory data require error analysis (e.g., ±0.5% for density measurements) and adherence to IUPAC-recommended protocols .

Q. What experimental approaches assess Nonan-1-ol’s environmental impact, particularly aquatic toxicity?

Acute toxicity is evaluated via OECD Test Guideline 310:

  • Fish toxicity: Alburnus alburnus LC₅₀ = 18 mg/L (96 h) .
  • Daphnia magna: NOEC = 0.4–0.7 mg/L (21-day exposure) . Biodegradability is tested using closed bottle tests, with Nonan-1-ol classified as readily biodegradable under aerobic conditions .

Q. How does Nonan-1-ol’s antifungal mechanism differ from shorter-chain alkanols?

Nonan-1-ol disrupts fungal membranes via intercalation into lipid bilayers, increasing membrane permeability. Comparative assays (e.g., microbroth dilution) show higher efficacy (MIC₉₀ = 0.5 µg/mL) than C6–C8 alkanols due to its optimal logP value (~3.5), enhancing mitochondrial targeting . Confocal microscopy validates mitochondrial membrane potential collapse in Candida albicans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nonanol
Reactant of Route 2
1-Nonanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.